HA15

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HA15 is a molecule that specifically targets HSPA5, also known as BiP (Immunoglobulin heavy-chain-binding protein) or Grp78 (glucose-regulated protein 78) . It displays anti-cancerous activity on all melanoma cells tested, including cells isolated from patients and cells that developed resistance to BRAF inhibitors .

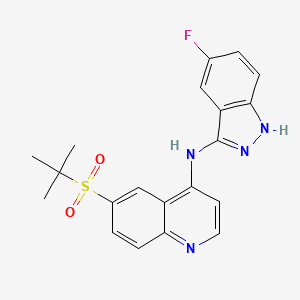

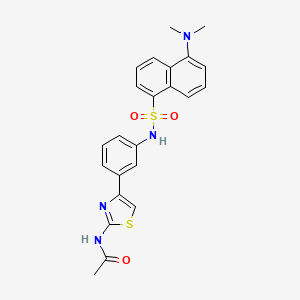

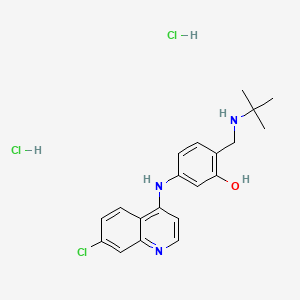

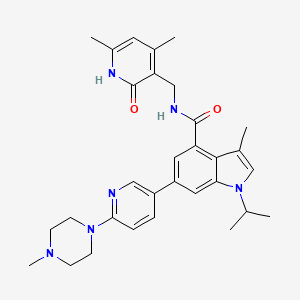

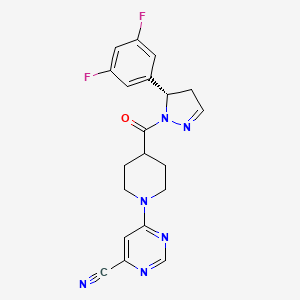

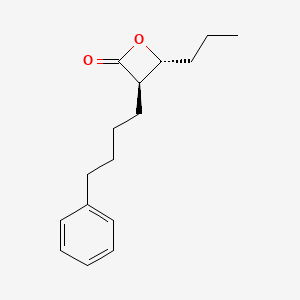

Molecular Structure Analysis

The molecular formula of HA15 is C23H22N4O3S2 . It has a molecular weight of 466.58 . The structure includes a thiazole ring and a benzenesulfonamide group .Physical And Chemical Properties Analysis

HA15 is a white to beige powder . It is soluble in DMSO . It should be stored at 2-8°C .Scientific Research Applications

Enhancing the Efficacy of Radiation Therapy in Esophageal Squamous Cell Carcinoma

HA15 has been found to inhibit binding immunoglobulin protein (BIP) and enhance the efficacy of radiation therapy in esophageal squamous cell carcinoma (ESCC). It shows antitumor activity in ESCC cells by viability assay. Tumor cell colony formation and apoptosis assay revealed that targeting BIP with HA15 was associated with significant improvements of radiation sensitivity .

Inducing Endoplasmic Reticulum Stress in Melanoma Cells

HA15 is a new anti-melanoma drug that triggers endoplasmic reticulum (ER) stress and causes deleterious effects on melanoma cell viability due to autophagy and apoptosis, regardless of driver mutations or drug resistance .

Promoting Apoptosis in Lung Cancer Cells

HA15 has been found to promote apoptosis in lung cancer cells. It targets and inhibits GRP78, a protein that plays a crucial role in the survival of cancer cells. By inhibiting this protein, HA15 can induce apoptosis, or programmed cell death, in lung cancer cells .

Mechanism of Action

Target of Action

HA15 is a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5 . This protein plays a crucial role in protein folding and maturation . It is highly expressed in malignant tumors, making it a promising target for cancer treatment .

Mode of Action

HA15 binds to GRP78 and inhibits its ATPase activity . This interaction disrupts the UPR transducer–GRP78 complexes, resulting in constitutive UPR signaling and cell death exclusively in cancer cells .

Biochemical Pathways

The binding of HA15 to GRP78 triggers the release of all three ER mediators and induces a partial inhibition of GRP78 ATPase activity . This leads to an increase in endoplasmic reticulum stress (ER Stress), which is generally activated in cancer cells due to an accumulation of misfolded proteins . The unfolded protein response (UPR) then triggers the expression of chaperone proteins, such as GRP78, calreticulin, and calnexin, which play a role in the adaption of the cell to ER stress .

Result of Action

HA15 has been shown to decrease cell viability in a dose-dependent manner, suppress proliferation, and promote apoptosis . It induces autophagy and has high efficiency in inducing cell death and ER stress in BRAF-inhibitor-resistant melanoma cells . It also exhibits strong efficacy in melanoma cells, including those resistant to BRAF inhibitors .

Action Environment

The compound exerts cytotoxicity to a wide range of tumors, including prostate, breast, and colon cancers . The environment, including the type of cancer and the presence of resistance to other treatments, can influence the compound’s action, efficacy, and stability.

Safety and Hazards

properties

IUPAC Name |

N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S2/c1-15(28)24-23-25-20(14-31-23)16-7-4-8-17(13-16)26-32(29,30)22-12-6-9-18-19(22)10-5-11-21(18)27(2)3/h4-14,26H,1-3H3,(H,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSMEKVVMYSTIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HA15 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl]glycine](/img/structure/B607837.png)

![3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid](/img/structure/B607838.png)

![4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one](/img/structure/B607841.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)